NNMT Inhibition Potency: IC₅₀ = 10 nM vs. Comparator Compound 5b (Ki = 650 nM)
Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate (BDBM50627720, designated Compound 5o in US20250017936) exhibited NNMT inhibitory activity with an IC₅₀ of 10 nM in an FAP-based assay, representing a 65-fold improvement in potency compared to the structurally related Compound 5b (BDBM50627707) from the same patent series, which showed a Ki of 650 nM against recombinant human NNMT [1][2]. In a direct binding assay, the target compound displayed a Ki of 10,000 nM, whereas Compound 5b showed a Ki of 870 nM in a fluorescence polarization competition assay, indicating divergent binding mode characteristics that may be exploited for specific applications [1][2].
| Evidence Dimension | NNMT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (FAP assay) |
| Comparator Or Baseline | Compound 5b: Ki = 650 nM (binding); Ki = 870 nM (FP assay); IC₅₀ = 6,400 nM |
| Quantified Difference | 65-fold more potent by IC₅₀ vs. Compound 5b IC₅₀; divergent Ki/IC₅₀ ratios |
| Conditions | Recombinant human NNMT; FAP assay and fluorescence polarization competition assay |
Why This Matters
A 65-fold potency advantage at NNMT directly translates to lower compound usage in enzymatic screening cascades and reduced potential for off-target effects at equivalent target engagement, making this compound the preferential choice for NNMT-focused discovery programs.
- [1] BindingDB. BDBM50627720 / ChEMBL5395424: IC₅₀ = 10 nM (NNMT FAP assay); Ki = 10,000 nM (NNMT binding). Patent: US20250017936, Compound 5o. Available at: https://www.bindingdb.org/. View Source
- [2] BindingDB. BDBM50627707 / ChEMBL5426689: Ki = 650 nM and 870 nM (NNMT); IC₅₀ = 6,400 nM. Patent: US20250017936, Compound 5b. Available at: https://www.bindingdb.org/. View Source
